N-(3-ethyl-4-fluoro-1,3-benzothiazol-2-ylidene)butanamide

Catalog No.
S2650893
CAS No.
868375-69-3
M.F
C13H15FN2OS
M. Wt
266.33
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(3-ethyl-4-fluoro-1,3-benzothiazol-2-ylidene)but...

CAS Number

868375-69-3

Product Name

N-(3-ethyl-4-fluoro-1,3-benzothiazol-2-ylidene)butanamide

IUPAC Name

N-(3-ethyl-4-fluoro-1,3-benzothiazol-2-ylidene)butanamide

Molecular Formula

C13H15FN2OS

Molecular Weight

266.33

InChI

InChI=1S/C13H15FN2OS/c1-3-6-11(17)15-13-16(4-2)12-9(14)7-5-8-10(12)18-13/h5,7-8H,3-4,6H2,1-2H3

InChI Key

XHAILWFVMPQEQE-SQFISAMPSA-N

SMILES

CCCC(=O)N=C1N(C2=C(C=CC=C2S1)F)CC

solubility

not available

Application in Organic & Biomolecular Chemistry

Summary of the Application: The compound is used in the synthesis of 1,2,3-trisubstituted indoles via a Fischer indolisation–indole N -alkylation sequence .

Results or Outcomes: The utility of this process has been demonstrated in the synthesis of 23 indoles, benzoindoles and tetrahydrocarbazoles bearing varied and useful functionality .

Application in Synthesis of Indole Derivatives

Summary of the Application: The compound is used in the synthesis of indole derivatives as prevalent moieties present in selected alkaloids .

Methods of Application: The Fischer indole synthesis of the optically active cyclohexanone and phenylhydrazine hydrochloride by using methanesulfonic acid (MsOH) under reflux in MeOH gave the corresponding tricyclic indole .

Results or Outcomes: The tricyclic indole, after six steps, gave azepinoindole .

Application in Biological Potential of Indole Derivatives

Summary of the Application: Indole derivatives, including the compound , have been investigated for their potential biological activity, including antiviral activity .

Methods of Application: 4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivatives of indole were prepared and investigated in vitro for antiviral activity in a broad range of ribonucleic acid (RNA) and deoxyribonucleic acid (DNA) viruses .

Design and Synthesis of Novel N-substituted Derivatives

Summary of the Application: A facile synthetic route to N-substituted 6-fluoro-3-(piperidin-4-yl)-1,2-benzoxazole derivatives has been described . These compounds have potential antibacterial activity .

Methods of Application: The target products were obtained using piperidine-4-carboxylic acid, 1,3-difluorobenzene, and various halogen derivatives . The products were obtained with 55–92% yields in relatively short reaction times .

Results or Outcomes: Only one of the compounds showed antibacterial effect against Staphylococcus aureus (MTCC 3160) at a concentration of 50 μg per well .

One-pot, Three-component Fischer Indolisation

Summary of the Application: A one-pot, three-component protocol for the synthesis of 1,2,3-trisubstituted indoles has been developed, based upon a Fischer indolisation–indole N -alkylation sequence .

Biological Potential of Indole Derivatives

Summary of the Application: Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

Methods of Application: Indole-3-acetic acid is a plant hormone produced by the degradation of tryptophan in higher plants . Derivatives of indole are of wide interest because of their diverse biological and clinical applications .

N-(3-ethyl-4-fluoro-1,3-benzothiazol-2-ylidene)butanamide is a synthetic organic compound belonging to the benzothiazole family. This compound features a benzothiazole ring, which is characterized by the fusion of a benzene ring with a thiazole ring, incorporating sulfur and nitrogen atoms. The specific structure includes an ethyl group at the 3-position and a fluorine atom at the 4-position of the benzothiazole moiety, along with a butanamide functional group. This unique combination of substituents contributes to its distinctive chemical properties and potential biological activities .

  • Oxidation: The compound can undergo oxidation using agents such as hydrogen peroxide or potassium permanganate, potentially yielding sulfoxides or sulfones.
  • Reduction: Reduction reactions can be performed with reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of amines or alcohols.
  • Substitution Reactions: Electrophilic and nucleophilic substitutions are feasible, particularly at the benzothiazole ring. For example, halogenating agents can facilitate electrophilic substitution, while nucleophiles such as amines can engage in nucleophilic substitution reactions .

Compounds in the benzothiazole class, including N-(3-ethyl-4-fluoro-1,3-benzothiazol-2-ylidene)butanamide, are known for their diverse biological activities. Research indicates that they may exhibit:

  • Antimicrobial Properties: Certain derivatives have shown effectiveness against various bacterial strains.
  • Anticancer Activity: Some compounds within this class have been investigated for their potential to inhibit tumor growth and induce apoptosis in cancer cells.
  • Enzyme Inhibition: Benzothiazoles may act as inhibitors of specific enzymes, including carbonic anhydrase, which plays a crucial role in physiological processes .

The synthesis of N-(3-ethyl-4-fluoro-1,3-benzothiazol-2-ylidene)butanamide typically involves several steps:

  • Formation of Benzothiazole Ring: The initial step often includes the condensation of appropriate aldehydes with thiourea derivatives under acidic conditions to form the benzothiazole core.
  • Introduction of Ethyl and Fluoro Substituents: Subsequent reactions introduce the ethyl and fluoro groups at the desired positions on the benzothiazole ring.
  • Formation of Butanamide: Finally, the butanamide moiety is introduced through acylation reactions using butyric acid derivatives in the presence of activating agents like thionyl chloride or acid chlorides .

N-(3-ethyl-4-fluoro-1,3-benzothiazol-2-ylidene)butanamide has potential applications in various fields:

  • Pharmaceutical Industry: Its biological activity makes it a candidate for drug development targeting infectious diseases and cancer.
  • Agricultural Chemicals: The compound may serve as a basis for developing agrochemicals with antifungal or antibacterial properties.
  • Material Science: Due to its unique chemical structure, it could be utilized in developing novel materials with specific electronic or optical properties .

Interaction studies involving N-(3-ethyl-4-fluoro-1,3-benzothiazol-2-ylidene)butanamide have focused on its binding affinity to various biological targets. These studies often employ techniques such as:

  • Molecular Docking: To predict how well the compound binds to target proteins involved in disease pathways.
  • In vitro Assays: To evaluate its efficacy against specific enzymes or microbial strains.

These studies help elucidate its mechanism of action and potential therapeutic uses .

Several compounds share structural similarities with N-(3-ethyl-4-fluoro-1,3-benzothiazol-2-ylidene)butanamide. Here are some notable examples:

Compound NameStructureUnique Features
3-methyl-N-(4-fluoro-benzothiazol-2(3H)-ylidene)butanamideStructureContains a methyl group instead of ethyl
N-(4-fluoro-benzothiazol-2(3H)-ylidene)benzamideStructureLacks the butanamide side chain
N-(4-methoxybenzothiazol-2(3H)-ylidene)acetamide-Features a methoxy group instead of fluoro

Uniqueness

N-(3-ethyl-4-fluoro-1,3-benzothiazol-2-ylidene)butanamide is unique due to its specific substitution pattern on the benzothiazole ring. The combination of an ethyl group and a fluorine atom enhances its reactivity and biological activity compared to similar compounds. This distinctiveness may lead to unique interactions with biological targets, making it valuable for research and application in medicinal chemistry .

Benzothiazoles, first synthesized in the early 20th century, are heterocyclic compounds consisting of a benzene ring fused to a thiazole ring. Their historical significance stems from applications in dyes (e.g., thioflavin), rubber additives, and food flavoring. The introduction of substituents on the benzothiazole core expanded its utility, particularly in medicinal chemistry, where derivatives like riluzole (a dopamine agonist) and pramipexole (a Parkinson’s disease treatment) emerged.

Significance of Benzothiazole Derivatives in Scientific Research

Benzothiazole derivatives are pivotal in drug discovery due to their versatility. Their pharmacological activities span antimicrobial, anticancer, and anti-inflammatory properties, attributed to their ability to modulate enzymes and interact with DNA/RNA targets. Recent advancements focus on hybrid molecules, combining benzothiazole with other heterocycles (e.g., pyridazinones) to enhance bioactivity.

Overview of N-(3-Ethyl-4-Fluoro-1,3-Benzothiazol-2-Ylidene)butanamide

This compound features a benzothiazole core with substituents at positions 3 (ethyl) and 4 (fluoro), conjugated to a butanamide group via a ylidene linkage. The fluorine atom at position 4 enhances metabolic stability, while the ethyl group influences hydrophobicity and steric interactions. The butanamide moiety contributes to hydrogen-bonding potential, critical for receptor interactions.

Classification and Nomenclature

IUPAC Name: N-(3-Ethyl-4-fluoro-1,3-benzothiazol-2-ylidene)butanamide
CAS Number: 868371-33-9
Functional Groups: Benzothiazole, ylidene, butanamide
Structure:

PositionSubstituentRole
3EthylSteric/hydrophobic effects
4FluoroElectron-withdrawing, stability
2YlideneConjugation for bioactivity

Current Research Landscape

Recent studies emphasize green chemistry approaches for benzothiazole synthesis, including CO₂ cyclization and transition-metal-free methods. However, N-(3-ethyl-4-fluoro-1,3-benzothiazol-2-ylidene)butanamide remains underexplored. Patents highlight its potential in kinase inhibition and anticancer research, though detailed pharmacological data are limited.

Molecular Structure and Configuration

The molecular formula of N-(3-ethyl-4-fluoro-1,3-benzothiazol-2-ylidene)butanamide is C₁₃H₁₆FN₂OS, with a molecular weight of 281.34 g/mol. Its IUPAC name reflects the benzothiazole core substituted at position 3 with an ethyl group, position 4 with fluorine, and the 2-ylidene position linked to a butanamide chain [6]. The Z-configuration at the ylidene moiety places the ethyl and butanamide groups on the same side of the C=N bond, as inferred from analogous benzothiazole derivatives [6].

Table 1: Molecular Properties

PropertyValue
Molecular FormulaC₁₃H₁₆FN₂OS
Molecular Weight281.34 g/mol
IUPAC NameN-(3-Ethyl-4-fluoro-1,3-benzothiazol-2-ylidene)butanamide

Key Structural Features

Benzothiazole Core

The benzothiazole core consists of a benzene ring fused to a thiazole ring (containing sulfur and nitrogen atoms). This bicyclic system is planar, as observed in related structures [4], contributing to π-π stacking interactions in crystalline states. The core’s aromaticity delocalizes electrons, enhancing stability and influencing reactivity at substituent positions [5].

3-Ethyl Substituent

The ethyl group at position 3 introduces steric bulk, altering the molecule’s conformational flexibility. In analogous compounds, alkyl substituents at this position increase hydrophobic interactions while marginally distorting the benzothiazole ring’s planarity [2] [6].

4-Fluoro Substituent

The fluorine atom at position 4 exerts an electron-withdrawing effect via inductive withdrawal, polarizing the benzene ring and increasing electrophilicity at adjacent positions [5]. This substitution mimics strategies used in medicinal chemistry to modulate bioavailability and metabolic stability [5].

2-Ylidene Position

The ylidene group (C=N) at position 2 creates a conjugated system extending from the benzothiazole core to the butanamide chain. This conjugation stabilizes the molecule through resonance, as evidenced by bond length alternation patterns in related structures [4] [6].

Butanamide Moiety

The butanamide group (–NH–C(O)–C₃H₇) provides hydrogen-bonding donors (N–H) and acceptors (C=O), critical for intermolecular interactions. In crystalline phases, such moieties often form hydrogen-bonded networks, as seen in benzothiazole-amide hybrids [4].

Stereochemistry and Z-Configuration

The Z-configuration at the ylidene double bond is confirmed by analogy to structurally characterized compounds [6]. In this configuration, the ethyl group and butanamide chain occupy the same side of the C=N bond, creating a cis arrangement. This stereochemistry is stabilized by intramolecular C–H···S hydrogen bonds, as observed in similar derivatives [4].

Structural Comparison with Related Benzothiazole Derivatives

Compared to N-(3,5,7-trimethyl-1,3-benzothiazol-2-ylidene)butanamide [6], the substitution of methyl groups with ethyl and fluorine alters electronic and steric properties:

Table 2: Structural Comparison

FeatureTarget CompoundN-(3,5,7-Trimethyl Derivative) [6]
Substituents3-Ethyl, 4-Fluoro3,5,7-Trimethyl
Molecular Weight281.34 g/mol262.37 g/mol
Electronic EffectsElectron-withdrawing (F)Electron-donating (CH₃)

The fluorine’s electronegativity increases polarity, while the ethyl group enhances hydrophobicity compared to methyl-substituted analogs [2] [5].

Crystal Structure Analysis

Although crystallographic data for the target compound are unavailable, related benzothiazoles exhibit planar cores with dihedral angles of ~78° between aromatic rings [4]. Intramolecular C–H···S and N–H···N hydrogen bonds likely stabilize the structure, as observed in N'-(4-fluoro-1,3-benzothiazol-2-yl)-N,N-dimethylpropane-1,3-diamine [5]. The butanamide moiety may participate in intermolecular hydrogen bonds, forming layered arrangements parallel to crystallographic axes [4].

Key Inferred Crystal Features:

  • Planar benzothiazole core with ≤0.014 Å deviation from planarity [4].
  • Dihedral angles of 70–80° between substituent-bearing rings [4].
  • Hydrogen-bonded networks involving amide N–H and C=O groups [4] [5].

Retrosynthetic Analysis

Retrosynthetic analysis serves as the fundamental strategic approach for planning the synthesis of N-(3-ethyl-4-fluoro-1,3-benzothiazol-2-ylidene)butanamide. The retrosynthetic pathway involves systematic disconnection of key bonds to identify simpler precursor molecules and optimal synthetic routes [1] [2].

The target molecule can be retrosynthetically analyzed through several key disconnections. The primary disconnection involves the ylidene linkage between the benzothiazole core and the butanamide group, suggesting a condensation approach between a benzothiazole derivative and a butanoyl compound. Secondary disconnections include the ethyl group at the N-3 position and the fluorine substituent at the 4-position of the benzothiazole ring [1] [2].

The benzothiazole core itself can be traced back to 2-aminothiophenol derivatives through established cyclization methodologies. This retrosynthetic approach guides the selection of appropriate starting materials and reaction sequences, ensuring efficient synthesis with minimal steps and optimal yields [2].

Formation of the Benzothiazole Core

The benzothiazole core represents the central heterocyclic framework of the target compound. Several established methodologies exist for benzothiazole core formation, each offering distinct advantages depending on the specific substitution pattern required [3] [4].

Condensation Method: The most widely employed approach involves the condensation of 2-aminothiophenol with aldehydes or carboxylic acids. This method proceeds through nucleophilic attack of the amino group on the carbonyl carbon, followed by cyclization and oxidation to form the benzothiazole ring [3] [4]. Recent advances have demonstrated that ammonium chloride can effectively catalyze this reaction at room temperature, achieving yields of 87-95% in methanol-water mixtures within 1 hour [5].

Cyclization of Thioamides: An alternative approach involves the cyclization of N-aryl thioamides using oxidative conditions. This method employs reagents such as chloranil or phenyliodine(III) bis(trifluoroacetate) to promote intramolecular cyclization, typically achieving yields of 70-85% under mild conditions [4] [6].

Carbon Dioxide Utilization: A more environmentally sustainable approach utilizes carbon dioxide as a raw material for benzothiazole synthesis. This method involves the reaction of 2-aminothiophenol with CO2 in the presence of diethylsilane and 1,5-diazabicyclo[4.3.0]non-5-ene (DBN) as catalyst, achieving yields of 75-90% under mild conditions [4] [5].

The introduction of the ethyl group at the N-3 position of the benzothiazole ring requires regioselective alkylation methodologies. Structure-activity relationship studies have demonstrated that ethyl substitution at this position significantly enhances biological activity compared to other alkyl groups [7].

Alkylation with Ethyl Halides: The most direct approach involves the reaction of benzothiazole with ethyl bromide or ethyl iodide in the presence of a base such as potassium carbonate. This reaction typically proceeds under mild conditions (60-80°C) in polar aprotic solvents like dimethylformamide or acetone, achieving yields of 80-90% within 4-12 hours [8] [9].

Phase Transfer Catalysis: Enhanced reaction rates and selectivity can be achieved through the use of phase transfer catalysts such as tetrabutylammonium iodide. This approach facilitates the transfer of the alkylating agent into the organic phase, improving reaction efficiency and reducing reaction times [9].

Microwave-Assisted Alkylation: Recent developments have demonstrated that microwave irradiation can significantly accelerate the alkylation process, reducing reaction times from hours to minutes while maintaining high yields. This approach is particularly beneficial for industrial applications where rapid throughput is essential [8].

Incorporation of the 4-Fluoro Substituent

The incorporation of fluorine at the 4-position of the benzothiazole ring is crucial for enhancing biological activity. Fluorine substitution at this position has been shown to significantly improve potency compared to other positions or substituents [10] [11].

Electrophilic Fluorination: Selectfluor (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) represents an effective electrophilic fluorinating agent for introducing fluorine into benzothiazole rings. This reagent operates under mild conditions in the presence of Lewis acids such as boron trifluoride etherate, achieving yields of 65-85% [10].

Nucleophilic Fluorination: Alternative approaches employ nucleophilic fluorination using reagents such as tetrabutylammonium fluoride or potassium fluoride in polar aprotic solvents. These methods typically require elevated temperatures (80-120°C) but offer good selectivity for the desired regioisomer [10].

Fluorine-Containing Building Blocks: A more straightforward approach involves the use of fluorine-containing starting materials in the initial benzothiazole formation. This strategy avoids the need for post-synthetic fluorination and often provides higher overall yields with improved regioselectivity .

Formation of the Ylidene Linkage

The ylidene linkage connecting the benzothiazole core to the butanamide group represents a critical structural element that influences both stability and biological activity. Several methodologies have been developed for the formation of this linkage .

Condensation with Carbonyl Compounds: The most common approach involves the condensation of the N-3 substituted benzothiazole with butanoyl chloride or butanoic acid derivatives. This reaction typically proceeds through nucleophilic attack of the nitrogen lone pair on the carbonyl carbon, followed by dehydration to form the ylidene linkage .

Acid-Catalyzed Condensation: Acid catalysts such as para-toluenesulfonic acid or trifluoroacetic acid can facilitate the condensation reaction, particularly in cases where the carbonyl compound is less electrophilic. These conditions typically operate at moderate temperatures (25-80°C) and achieve yields of 70-88% .

Base-Catalyzed Conditions: Alternatively, base-catalyzed conditions using reagents such as sodium hydride or potassium tert-butoxide can promote the condensation reaction. These conditions are particularly effective for substrates that are sensitive to acidic conditions .

Butanamide Group Addition

The incorporation of the butanamide group represents the final step in the synthesis of the target compound. Several methodologies are available for amide bond formation, each offering distinct advantages in terms of reaction conditions and substrate scope [15] [16].

DCC-Mediated Coupling: N,N'-Dicyclohexylcarbodiimide (DCC) coupling represents a well-established method for amide bond formation. This reaction involves the activation of carboxylic acids with DCC in the presence of additives such as N,N-dimethylaminopyridine (DMAP), followed by nucleophilic attack of the amine component. This method typically achieves yields of 71-92% under mild conditions at room temperature [15] [17].

Acid Chloride Method: The conversion of butanoic acid to butanoyl chloride followed by reaction with the appropriate amine provides an efficient route to the desired amide. This method typically employs thionyl chloride or oxalyl chloride for acid chloride formation, followed by reaction with the amine in the presence of a base such as triethylamine [18] [19].

One-Pot Amidation: Recent advances have demonstrated efficient one-pot amidation procedures that combine acid activation and amide formation in a single step. These methods often employ coupling reagents such as N,N'-carbonyldiimidazole or propylphosphonic anhydride, achieving yields of 75-90% with reduced reaction times [15].

One-Pot Synthesis Approaches

One-pot synthesis methodologies offer significant advantages in terms of efficiency, atom economy, and reduced environmental impact. Several approaches have been developed for the one-pot synthesis of benzothiazole derivatives [20] [21].

Multicomponent Reactions: Three-component reactions involving 2-aminothiophenol, aldehydes, and additional electrophiles can provide direct access to substituted benzothiazoles in a single operation. These reactions typically employ catalysts such as deep eutectic solvents or ionic liquids to facilitate the transformation [21].

Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate multicomponent reactions, reducing reaction times from hours to minutes while maintaining high yields. This approach is particularly beneficial for industrial applications where rapid throughput is essential [20].

Solvent-Free Conditions: Solvent-free one-pot methodologies represent an environmentally sustainable approach to benzothiazole synthesis. These methods typically employ solid-supported catalysts or mechanochemical activation to facilitate the reaction without the need for organic solvents [21].

Green Chemistry Considerations

The development of environmentally sustainable synthetic methodologies has become increasingly important in pharmaceutical and industrial chemistry. Several green chemistry approaches have been applied to benzothiazole synthesis [5] [22].

Solvent-Free Reactions: The elimination of organic solvents represents a major advancement in green chemistry. Solvent-free benzothiazole synthesis can be achieved through microwave irradiation, mechanochemical activation, or the use of solid-supported catalysts, achieving yields of 80-95% with significantly reduced environmental impact [5].

Aqueous Reactions: The use of water as a reaction medium offers significant environmental advantages. Recent developments have demonstrated efficient benzothiazole synthesis in aqueous media using catalysts such as tetramethylthiuram disulfide, achieving excellent yields with minimal environmental impact [22].

Renewable Feedstocks: The utilization of renewable feedstocks such as biomass-derived starting materials represents an important advancement in sustainable synthesis. These approaches can reduce dependence on petroleum-based chemicals while maintaining high synthetic efficiency [5].

Catalyst Recycling: The development of recyclable catalysts, particularly heterogeneous catalysts, offers significant environmental and economic advantages. These systems can be recovered and reused multiple times without significant loss of activity [5].

Industrial Scale Production Methods

The translation of laboratory-scale synthetic methodologies to industrial production requires careful consideration of scalability, cost-effectiveness, and safety considerations [23] [24].

Continuous Flow Technology: Continuous flow reactors offer significant advantages for industrial benzothiazole production, including improved heat and mass transfer, enhanced safety, and consistent product quality. These systems can achieve yields of 90-98% with reduced reaction times and improved process control [23].

Process Intensification: The integration of multiple synthetic steps into a single continuous process can significantly reduce production costs and environmental impact. This approach typically involves the use of specialized reactor designs and automated process control systems [24].

Catalyst Optimization: The development of robust, long-lived catalysts is crucial for industrial applications. Recent advances have focused on the development of heterogeneous catalysts that can be easily separated and recycled, reducing production costs and environmental impact [24].

Waste Minimization: Industrial processes must consider waste minimization and by-product utilization. Recent developments have focused on the development of atom-economical processes that generate minimal waste while maintaining high product yields [23].

Recent Advances in Synthetic Routes

The field of benzothiazole synthesis has seen significant advances in recent years, driven by the need for more efficient, sustainable, and scalable methodologies [25] [26].

Photocatalytic Synthesis: Visible light-mediated photocatalysis has emerged as a powerful tool for benzothiazole synthesis. Recent developments have demonstrated the use of organic photocatalysts such as eosin Y and riboflavin tetraacetate for efficient benzothiazole formation under mild conditions with excellent yields [25].

Enzymatic Catalysis: The use of enzymes for benzothiazole synthesis represents a significant advancement in green chemistry. Trypsin-catalyzed multicomponent reactions have been developed that achieve yields of 80-99% under mild, biocompatible conditions [27].

Artificial Intelligence Integration: Machine learning and artificial intelligence have been increasingly applied to optimize synthetic routes and predict reaction outcomes. These approaches can significantly accelerate the development of new synthetic methodologies while reducing the need for extensive experimental optimization [26].

Nanocatalysis: The application of nanoparticle catalysts has shown significant promise for benzothiazole synthesis. Magnetic nanoparticles such as NiFe2O4 offer advantages in terms of catalyst recovery and reuse, while maintaining high catalytic activity [28].

XLogP3

3.2

Dates

Last modified: 08-16-2023

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